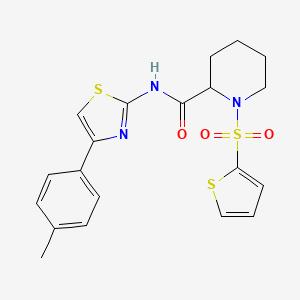
1-(thiophen-2-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-2-carboxamide
Overview
Description
1-(Thiophen-2-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-2-carboxamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. TTP488 has been shown to have a significant impact on the inflammatory response in the brain, which is believed to play a key role in the development and progression of neurodegenerative diseases.
Mechanism of Action
1-(thiophen-2-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-2-carboxamide has been shown to inhibit the binding of the receptor for advanced glycation end products (RAGE) to its ligands. RAGE is a cell surface receptor that is involved in the inflammatory response and is believed to play a key role in the development and progression of neurodegenerative diseases. By inhibiting the binding of RAGE to its ligands, this compound can reduce the production of inflammatory cytokines in the brain, which is believed to contribute to the therapeutic benefits of the drug.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the inflammatory response in the brain. Multiple preclinical studies have demonstrated that this compound can reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α) in the brain. By reducing the production of these cytokines, this compound can reduce neuroinflammation and potentially slow the progression of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-(thiophen-2-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-2-carboxamide is that it has been extensively studied in preclinical models of neurodegenerative diseases, and has been shown to have significant therapeutic potential. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are several potential future directions for research on 1-(thiophen-2-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-2-carboxamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of neurodegenerative diseases. Another area of interest is the potential use of this compound in other inflammatory conditions outside of the brain, such as rheumatoid arthritis. Additionally, future research could explore the safety and efficacy of this compound in human clinical trials, which would provide valuable information on the potential therapeutic benefits of the drug.
Scientific Research Applications
1-(thiophen-2-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-2-carboxamide has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. Multiple preclinical studies have demonstrated that this compound has anti-inflammatory properties and can reduce the production of inflammatory cytokines in the brain, which is believed to contribute to the development and progression of Alzheimer's disease.
properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S3/c1-14-7-9-15(10-8-14)16-13-28-20(21-16)22-19(24)17-5-2-3-11-23(17)29(25,26)18-6-4-12-27-18/h4,6-10,12-13,17H,2-3,5,11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZRQFYJJMUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212145.png)

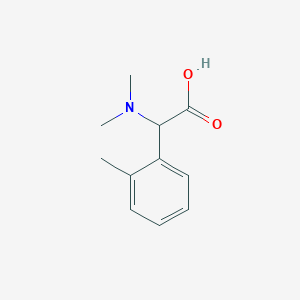
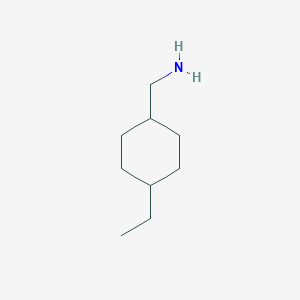

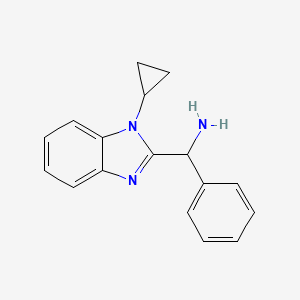
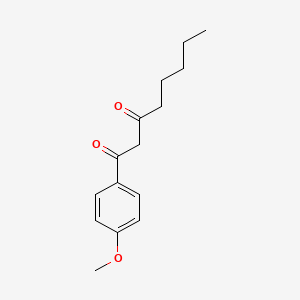
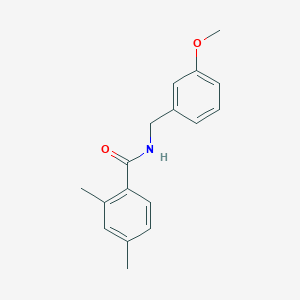
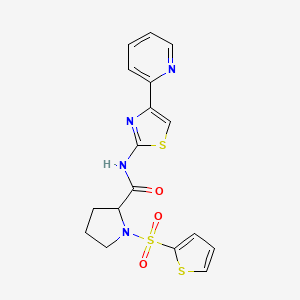
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212193.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212209.png)
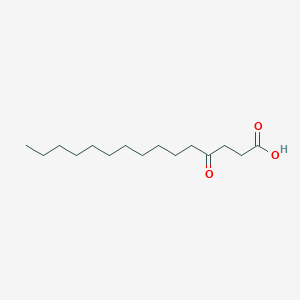
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B3212218.png)
![4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B3212225.png)